2,4-Dimethylfuran

概要

説明

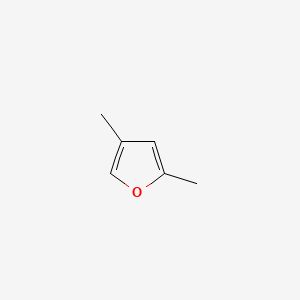

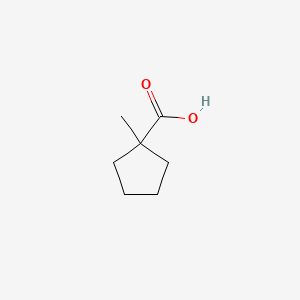

2,4-Dimethylfuran is a member of the class of furans that is furan in which the hydrogens at positions 2 and 4 are replaced by methyl groups . It has a role as a human metabolite, a plant metabolite, and a flavoring agent .

Synthesis Analysis

2,4-Dimethylfuran can be synthesized from commonly available 2,5-dimethylfuran using a zeolite packed-bed flow reactor . The reaction occurs inside the zeolite channels, where the acid sites catalyze proton transfer followed by migration of a methyl group . The zeotype Ga-silicate (MFI type) appears superior to an aluminum-containing ZSM-5 by demonstrating higher selectivities and slower catalyst deactivation .Molecular Structure Analysis

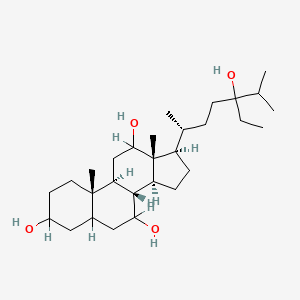

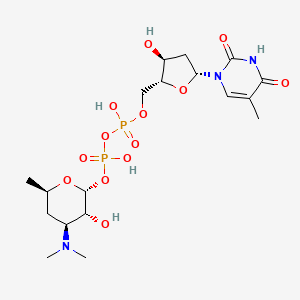

The molecular formula of 2,4-Dimethylfuran is C6H8O . The IUPAC name is 2,4-dimethylfuran . The InChI is InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 .Chemical Reactions Analysis

The isomerization of 2,5-dimethylfuran to 2,4-dimethylfuran is observed as the catalyst is exposed to the reactant . The reaction is promoted by suitable acidity of the catalyst and steric confinement in the micropores .Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dimethylfuran is 96.13 g/mol . It has a topological polar surface area of 13.1 Ų . The complexity is 61.2, computed by Cactvs 3.4.8.18 .科学的研究の応用

Application in Synthesis of Complex Organic Molecules

Specific Scientific Field

Summary of the Application

2,4-Dimethylfuran (2,4-dmf) has a unique disubstitution pattern in the five-membered heterocyclic furan ring that is interesting chemically but challenging to access synthetically . It has been used several times for the total synthesis of complex organic molecules in which specific stereoselectivity is required .

Methods of Application or Experimental Procedures

The synthesis of 2,4-dmf from commonly available 2,5-dimethylfuran was achieved using a zeolite packed-bed flow reactor . The reaction occurs inside the zeolite channels, where the acid sites catalyse proton transfer followed by migration of a methyl group .

Results or Outcomes

The zeotype Ga-silicate (MFI type) appears superior to an aluminium-containing ZSM-5 by demonstrating higher selectivities and slower catalyst deactivation . This work provides new opportunities for the continuous valorisation of bio-feedstock molecules in the perspective of the emerging biorefinery era .

Application in Combustion and Emissions

Specific Scientific Field

Summary of the Application

2,4-Dimethylfuran has been studied in the context of combustion and emissions, specifically in a single cylinder spray guided direct-injection spark-ignition (DISI) engine .

Methods of Application or Experimental Procedures

The engine was fuelled with 2,4-Dimethylfuran, and the regulated emissions (CO, NOx and HC) and particulate matter (PM) as well as the unregulated emissions (formaldehyde and acetaldehyde) were measured and studied .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

Application in Emission Characteristics of Engines

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

2,5-Dimethylfuran (DMF), which can be synthesized from lignocellulose biomass, is considered a promising fuel due to its renewable nature . It has been found that DMF can have outstanding advantages upon emissions compared to fossil fuels .

Methods of Application or Experimental Procedures

The emission characteristics of spark and compression ignition engines during the DMF combustion were assessed . The mechanism of formation and oxidation of DMF compounds during combustion was described to serve as the basis for analyzing and comparing the pollution emission behavior of different fuels .

Results or Outcomes

While DMF has shown outstanding advantages upon emissions compared to fossil fuels, the impacts of DMF on the engine durability and fuel system should be further investigated to have a comprehensive analysis of this biofuel class .

Application in Food Chemistry

Specific Scientific Field

Summary of the Application

2,4-Dimethylfuran has been identified in the aroma profile of cooked beef . The presence of this compound can contribute to the overall flavor of the meat .

Methods of Application or Experimental Procedures

The aroma volatiles of cooked beef were analyzed using gas chromatography-mass spectrometry (GC-MS) .

Results or Outcomes

2,4-Dimethylfuran was identified among the aroma volatiles of cooked beef .

Safety And Hazards

The European Food Safety Authority (EFSA) has conducted a scientific evaluation on the risk to human health of the presence of furan and methylfurans (2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran) in food . The highest exposures to furan were estimated for infants, mainly from ready-to-eat meals .

将来の方向性

特性

IUPAC Name |

2,4-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABTWRKUKUPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190602 | |

| Record name | Furan, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

94.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,4-Dimethylfuran | |

CAS RN |

3710-43-8 | |

| Record name | 2,4-Dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC3WDX33J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one](/img/structure/B1205702.png)